7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one
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Overview
Description
7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of fluorine and methyl groups in its structure enhances its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the Knoevenagel condensation, followed by cyclization. For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that undergo intramolecular cyclization to form the desired pyridopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyrimidine ring or other substituents.
Substitution: Halogenation, nitration, and other substitution reactions can be performed on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can introduce chlorine or bromine atoms into the pyridine ring, while oxidation can yield hydroxylated derivatives.
Scientific Research Applications
7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Mechanism of Action
The mechanism of action of 7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as kinases. By binding to the ATP-binding site of kinases, it inhibits their activity, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Amino-substituted pyrido[2,3-d]pyrimidin-7-ones: These compounds also act as kinase inhibitors and have been studied for their potential therapeutic applications.
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity and potential anticancer properties.
Pyrrolo[2,3-d]pyrimidine derivatives: Investigated for their ability to inhibit fibroblast growth factor receptors (FGFRs) and other kinases.
Uniqueness
7-Fluoro-2-methylpyrido[4,3-d]pyrimidin-4(1H)-one is unique due to the presence of the fluorine atom, which can enhance its biological activity and stability. Additionally, its specific structure allows for selective inhibition of certain kinases, making it a valuable compound for targeted cancer therapy.
Properties
Molecular Formula |
C8H6FN3O |
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Molecular Weight |
179.15 g/mol |
IUPAC Name |
7-fluoro-2-methyl-3H-pyrido[4,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H6FN3O/c1-4-11-6-2-7(9)10-3-5(6)8(13)12-4/h2-3H,1H3,(H,11,12,13) |
InChI Key |
DSVLXUXGEHKOBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NC=C2C(=O)N1)F |
Origin of Product |
United States |
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